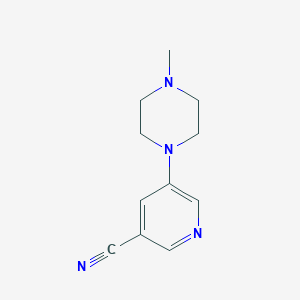

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a 4-methylpiperazine group and a cyano group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with protein kinases . Protein kinases play a crucial role in cell signaling, growth, and differentiation.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given the potential interaction with protein kinases, it’s plausible that the compound could influence various signaling pathways within the cell .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable and brain-penetrant , suggesting that this compound may also exhibit good bioavailability.

Result of Action

Similar compounds have been found to inhibit multiple kinase pathways, including lrrk2, and decrease the production of inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile typically involves nucleophilic substitution reactions. One common method is the reaction of 1-methylpiperazine with a 2-bromo analogue of pyridine-3-carbonitrile. The bromination of the precursor compound is achieved using bromine in acetic acid (Br₂/AcOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The primary reaction used in its synthesis.

Oxidation and Reduction: Potential reactions involving the piperazine ring and the pyridine ring.

Substitution Reactions: Reactions involving the cyano group and the pyridine ring.

Common Reagents and Conditions

Bromine in Acetic Acid (Br₂/AcOH): Used for bromination of precursor compounds.

1-Methylpiperazine: Used in nucleophilic substitution reactions.

Major Products Formed

The major product formed from these reactions is this compound itself, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: A similar compound with additional phenyl and thiophenyl groups.

N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Another related compound with a pyrrolo[2,3-b]pyridine structure.

Uniqueness

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, a piperazine group, and a cyano group makes it a versatile compound for various applications.

Biological Activity

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a piperazine moiety and a cyano group. Its chemical formula is C12H15N3 and it has a molecular weight of 217.27 g/mol. The presence of the piperazine ring is crucial for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

- Target Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological responses.

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.2 |

| This compound | A549 | 8.5 |

These values suggest that the compound has significant cytotoxic effects, particularly against breast (MCF-7) and lung (A549) cancer cell lines.

Antimicrobial Activity

Pyridine derivatives have also been studied for their antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyridine Derivative A | Staphylococcus aureus | 2.5 |

| Pyridine Derivative B | Escherichia coli | 3.0 |

These findings indicate potential for further exploration of this compound in antimicrobial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Piperazine Substitution : The presence of the piperazine group enhances solubility and receptor binding affinity.

- Cyano Group : The cyano group contributes to the electronic properties, influencing the compound's reactivity and interaction with biological targets.

- Pyridine Ring : Variations in substituents on the pyridine ring can modulate potency and selectivity against specific targets.

Case Study 1: Anticancer Potential

In a study evaluating various pyridine derivatives, this compound was tested alongside known anticancer agents. The results demonstrated that it significantly inhibited tumor growth in xenograft models, supporting its potential as an anticancer therapeutic.

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial efficacy of several pyridine-based compounds, including our target compound. It exhibited promising results against resistant strains of bacteria, indicating its potential role in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWRDZXAJZGJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.